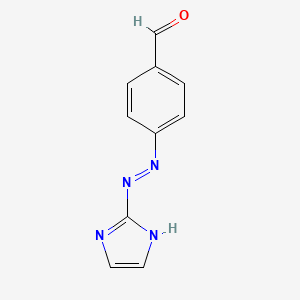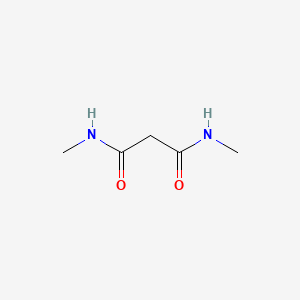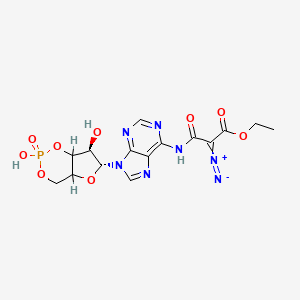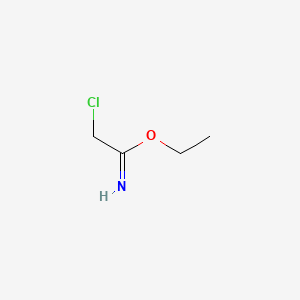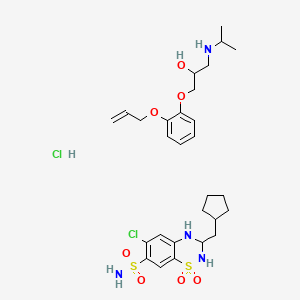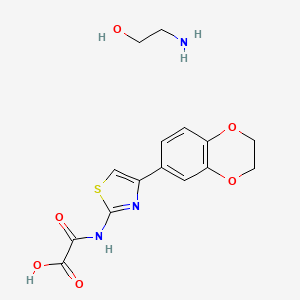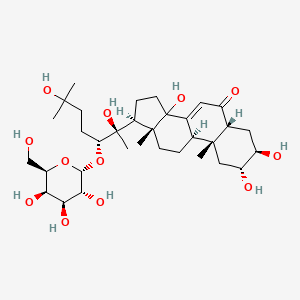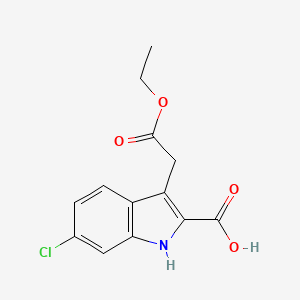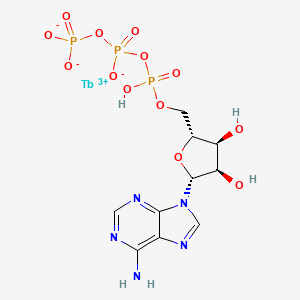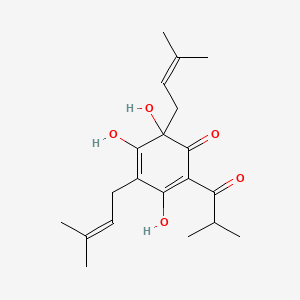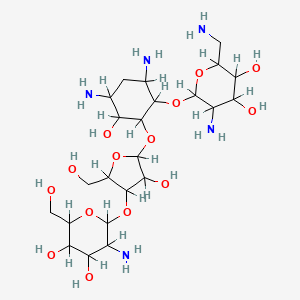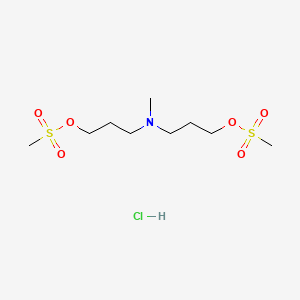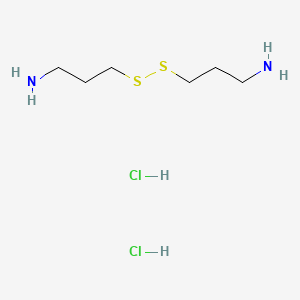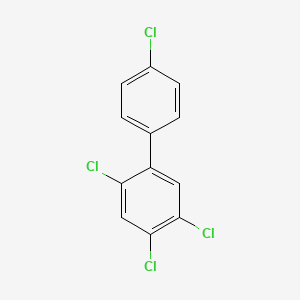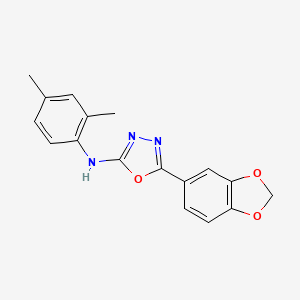
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Biological Activity
5-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, Noubade et al. (2009) explored the synthesis of various N-arylanthranilic acid derivatives, including 1,3,4-oxadiazole compounds, and their biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).
Antimicrobial and Anti-Proliferative Properties
Recent studies have shown the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives. Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their significant inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Electronic Structure and Tautomeric Equilibrium
The electronic structure and tautomeric equilibrium of 1,3,4-oxadiazole derivatives have also been a subject of interest. Aydogan et al. (2002) conducted molecular orbital calculations to determine the optimized geometrical structures and electron delocalization in these compounds (Aydogan, Turgut, Ocal, & Erdem, 2002).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been highlighted in several studies. Ahsan et al. (2014) synthesized and evaluated novel oxadiazole analogues for their anticancer activity, observing significant sensitivity on various cancer cell lines (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Properties
CAS No. |
67829-24-7 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-5-13(11(2)7-10)18-17-20-19-16(23-17)12-4-6-14-15(8-12)22-9-21-14/h3-8H,9H2,1-2H3,(H,18,20) |
InChI Key |
SWIUQBFXLZSMJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
| 67829-24-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


